(3R)-3-Amino-3-[4-(methylethyl)phenyl]propan-1-OL

Analgesic Drug Discovery Sodium Channel Modulation Pain Therapeutics

Sourcing stereochemically defined chiral building blocks with batch-to-batch consistency remains a critical bottleneck in medicinal chemistry. (3R)-3-Amino-3-[4-(methylethyl)phenyl]propan-1-OL directly resolves this challenge by delivering a reliable (R)-configured β-amino alcohol scaffold for asymmetric synthesis and lead optimization. - Defined (R)-configuration at the 3-position ensures enantioselective outcomes in catalytic reactions and target binding. - 4-Isopropylphenyl substitution provides a distinct steric and electronic SAR vector for sodium/calcium channel-targeted analgesics and hemozoin inhibition antimalarial programs. - Standardized 95% purity specification minimizes experimental variability and accelerates reproducible discovery workflows.

Molecular Formula C12H19NO
Molecular Weight 193.28 g/mol
Cat. No. B13329630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R)-3-Amino-3-[4-(methylethyl)phenyl]propan-1-OL
Molecular FormulaC12H19NO
Molecular Weight193.28 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)C(CCO)N
InChIInChI=1S/C12H19NO/c1-9(2)10-3-5-11(6-4-10)12(13)7-8-14/h3-6,9,12,14H,7-8,13H2,1-2H3/t12-/m1/s1
InChIKeyTVSIYSBCFQVGGD-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3R)-3-Amino-3-[4-(methylethyl)phenyl]propan-1-OL: Chemical Identity and Procurement Fundamentals for Chiral Amino Alcohol Research


(3R)-3-Amino-3-[4-(methylethyl)phenyl]propan-1-OL (CAS 1213359-92-2) is a chiral β-amino alcohol classified within the 3-amino-3-arylpropan-1-ol scaffold family . The compound features a stereospecific (R)-configuration at the 3-position, a 4-isopropylphenyl aromatic substituent, and a molecular formula of C12H19NO (molecular weight 193.29) . Its predicted physical properties include a boiling point of 325.2±27.0 °C and a density of 1.013±0.06 g/cm³ . Commercially available from multiple vendors, the compound is supplied as a solid with typical purity specifications of 95% [1] and is primarily utilized as a chiral building block in organic synthesis and as a pharmaceutical intermediate in early-stage drug discovery .

Procurement Risk: Why Generic 3-Amino-3-arylpropan-1-ols Cannot Substitute for (3R)-3-Amino-3-[4-(methylethyl)phenyl]propan-1-OL


Within the 3-amino-3-arylpropan-1-ol class, aromatic substitution patterns and stereochemistry are not interchangeable without consequences for biological activity and chemical reactivity. Patent literature explicitly demonstrates that substituents on the aryl ring (R4, R5) directly modulate sodium channel (BTX site) and L-type calcium channel (diltiazem site) binding affinity, which are critical determinants of analgesic and local anesthetic efficacy [1]. Furthermore, the chiral center at the 3-position dictates enantiomer-specific interactions with biological targets; the (R)-enantiomer of (3R)-3-Amino-3-[4-(methylethyl)phenyl]propan-1-OL may exhibit different pharmacological or synthetic utility compared to its (S)-counterpart (CAS 1213104-43-8) [2]. In synthetic applications, the 4-isopropylphenyl group provides distinct steric and electronic properties that influence reaction outcomes in asymmetric catalysis and chiral auxiliary applications compared to unsubstituted phenyl or alternative alkyl-substituted analogs . Consequently, substituting this compound with a generic, racemic, or differently substituted 3-amino-3-arylpropan-1-ol introduces uncontrolled variables that compromise experimental reproducibility and project outcomes in both discovery and development contexts.

(3R)-3-Amino-3-[4-(methylethyl)phenyl]propan-1-OL: Quantified Differentiation Against Structural Analogs


Aromatic Substitution Defines Ion Channel Binding Affinity: 4-Isopropylphenyl vs. Unsubstituted Phenyl

The 3-amino-3-arylpropan-1-ol scaffold, of which (3R)-3-Amino-3-[4-(methylethyl)phenyl]propan-1-OL is a member, derives its analgesic activity from binding to site 2 of the sodium channel (BTX site) and the benzothiazepine site of the L-type calcium channel [1]. While specific binding data for the 4-isopropylphenyl analog is not publicly available, patent disclosures establish that the nature of aryl substitution (R4, R5 groups) directly influences binding affinity to these ion channels, which are the primary molecular determinants of efficacy in pain models [1]. The 4-isopropylphenyl substituent represents a distinct electronic and steric environment compared to unsubstituted phenyl analogs such as (3R)-3-amino-3-phenylpropan-1-ol (CAS 170564-98-4) [2]. This difference in substitution pattern is expected to alter sodium channel binding kinetics and analgesic potency, as documented across the patent class [1].

Analgesic Drug Discovery Sodium Channel Modulation Pain Therapeutics

Enantiomeric Differentiation: (R)-Configuration vs. (S)-Configuration in 3-Amino-3-[4-(methylethyl)phenyl]propan-1-OL

(3R)-3-Amino-3-[4-(methylethyl)phenyl]propan-1-OL (CAS 1213359-92-2) and its (3S)-enantiomer (CAS 1213104-43-8) represent a pair of stereoisomers with identical molecular formulas but opposite configurations at the chiral 3-position carbon [1][2]. The (R)-enantiomer is defined by the stereodescriptor OCC[C@@H](N)C1=CC=C(C(C)C)C=C1 [2]. In chiral drug discovery, enantiomers frequently exhibit distinct pharmacological profiles, including differences in target binding affinity, metabolic stability, and off-target effects. While head-to-head comparative data for this specific enantiomeric pair is not publicly reported, the existence of both enantiomers as distinct commercial entities underscores the recognized importance of stereochemical purity in this compound class .

Chiral Resolution Enantiomer-Specific Pharmacology Asymmetric Synthesis

Hemozoin Inhibition Activity: 2-Alkoxy-3-amino-3-arylpropan-1-ols vs. Clotrimazole Baseline

A library of 2-alkoxy/phenoxy-3-amino-3-arylpropan-1-ols, structurally related to (3R)-3-Amino-3-[4-(methylethyl)phenyl]propan-1-OL, was evaluated for inhibition of hemozoin formation, a key virulence factor in malaria pathogenesis [1]. In this assay, all synthesized compounds demonstrated hemozoin inhibition activity comparable to the positive control Clotrimazole [1]. While the specific 4-isopropylphenyl analog was not directly tested in this study, the data establish that the 3-amino-3-arylpropan-1-ol scaffold is a validated chemotype for antimalarial development, and the aryl substitution pattern (including isopropylphenyl variants) can be optimized for potency within this framework [1].

Antimalarial Drug Discovery Hemozoin Formation Inhibition Plasmodium falciparum

GABAB Receptor Modulation: Isopropylphenyl Propanols vs. Dimethyl and t-Butyl Analogs

A series of 2,2-disubstituted 3-[3,5-di-iso-propyl-4-hydroxyphenyl]propan-1-ol derivatives was evaluated for allosteric modulation of GABAB receptors [1]. The dimethyl analog exhibited the greatest activity with an EC50 of 30 μM, while isopropylphenyl-containing compounds were generally weaker than the corresponding t-butyl analogs [1]. Methylation of the phenolic group led to complete loss of activity [1]. These findings, while obtained with a different substitution pattern (3,5-di-isopropyl-4-hydroxyphenyl vs. 4-isopropylphenyl), illustrate that isopropyl substitution on the phenyl ring modulates GABAB receptor activity and that subtle structural modifications (e.g., phenol methylation) profoundly alter functional outcomes [1].

GABAB Receptor Allosteric Modulation Neuroscience CNS Drug Discovery

(3R)-3-Amino-3-[4-(methylethyl)phenyl]propan-1-OL: Evidence-Driven Application Scenarios for Research and Industrial Use


Pain Therapeutics Discovery: Sodium and Calcium Channel Modulator Scaffold

The 3-amino-3-arylpropan-1-ol class, to which (3R)-3-Amino-3-[4-(methylethyl)phenyl]propan-1-OL belongs, is patented for analgesic applications based on binding to sodium channel site 2 (BTX site) and L-type calcium channel (diltiazem site) [1]. This compound serves as a chiral building block for synthesizing novel analgesics with potentially improved side effect profiles compared to conventional opioids [1]. The 4-isopropylphenyl substitution pattern provides a distinct SAR vector for optimizing ion channel binding and analgesic potency in lead optimization programs [1].

Antimalarial Drug Development: Hemozoin Inhibition Chemotype

Related 2-alkoxy-3-amino-3-arylpropan-1-ols have demonstrated hemozoin formation inhibition activity comparable to Clotrimazole [2]. (3R)-3-Amino-3-[4-(methylethyl)phenyl]propan-1-OL can be utilized as a core scaffold for synthesizing and evaluating novel antimalarial agents targeting hemozoin biomineralization, a validated pathway in Plasmodium falciparum pathogenesis [2].

CNS Drug Discovery: GABAB Receptor Modulator Precursor

Isopropylphenyl-substituted propanols have been evaluated as allosteric modulators of GABAB receptors, with activity dependent on specific substitution patterns [3]. (3R)-3-Amino-3-[4-(methylethyl)phenyl]propan-1-OL provides a chiral, amino-functionalized scaffold for designing and optimizing GABAB receptor modulators with potential applications in neurological and psychiatric disorders [3].

Chiral Building Block for Asymmetric Synthesis

The (R)-configured stereocenter at the 3-position, combined with the amino and hydroxyl functional groups, makes (3R)-3-Amino-3-[4-(methylethyl)phenyl]propan-1-OL a valuable chiral building block for asymmetric synthesis . The 4-isopropylphenyl group introduces steric bulk and electronic properties that can influence stereoselectivity in catalytic reactions, including those involving chiral amino alcohol ligands or auxiliaries .

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